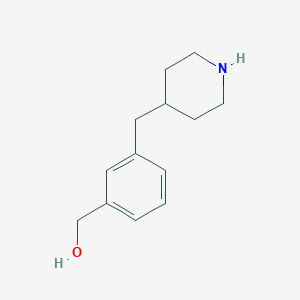
(3-(Piperidin-4-ylmethyl)phenyl)methanol
Overview
Description
(3-(Piperidin-4-ylmethyl)phenyl)methanol: is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Piperidin-4-ylmethyl)phenyl)methanol typically involves the reaction of piperidine with benzyl chloride under basic conditions to form the intermediate (4-(chloromethyl)piperidine) . This intermediate is then reacted with phenylmagnesium bromide (a Grignard reagent) to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form secondary alcohols or amines .
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones and aldehydes .
Reduction: Formation of secondary alcohols and amines .
Substitution: Formation of various substituted derivatives .
Scientific Research Applications
Chemistry: (3-(Piperidin-4-ylmethyl)phenyl)methanol is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain biologically active molecules .
Medicine: .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of (3-(Piperidin-4-ylmethyl)phenyl)methanol involves its interaction with specific molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets, leading to biological effects such as enzyme inhibition or receptor activation . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- (3-(Piperidin-4-ylmethyl)phenyl)ethanol
- (3-(Piperidin-4-ylmethyl)phenyl)amine
- (3-(Piperidin-4-ylmethyl)phenyl)acetone
Uniqueness: (3-(Piperidin-4-ylmethyl)phenyl)methanol is unique due to its hydroxyl functional group , which allows it to participate in a wide range of chemical reactions and biological interactions . This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
[3-(piperidin-4-ylmethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-10-13-3-1-2-12(9-13)8-11-4-6-14-7-5-11/h1-3,9,11,14-15H,4-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEMQOHJPBLMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


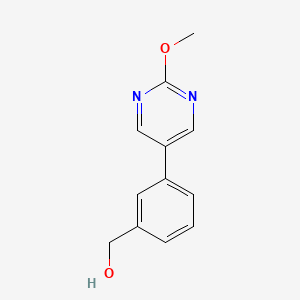


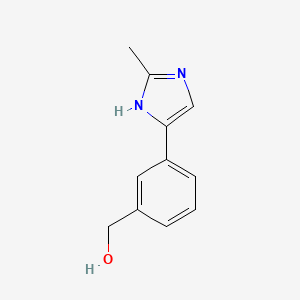
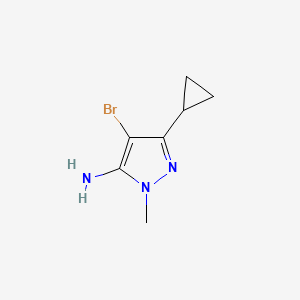

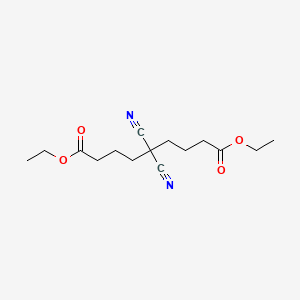
![1-Oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester](/img/structure/B3233012.png)
![tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B3233015.png)
![(1R,3aR,7aR)-tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B3233021.png)
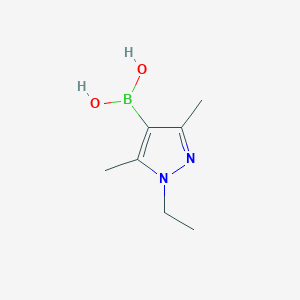
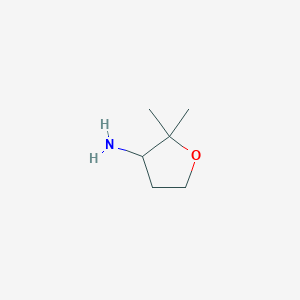

![3-Methylbenzo[d]isothiazole-5-carboxylic acid](/img/structure/B3233051.png)
